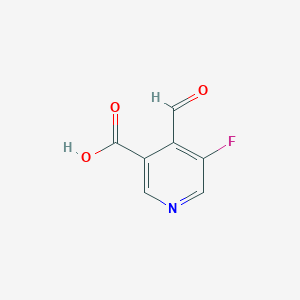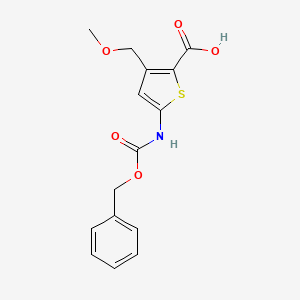
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one typically involves a series of steps starting from basic reactants to achieve the desired oxadiazole derivatives. A common approach includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediate products, which are further processed through reactions involving weak bases and polar aprotic solvents to achieve the target compounds (Khalid et al., 2016). These synthetic pathways are crucial for producing derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure and crystallography studies of oxadiazole derivatives reveal detailed insights into their chemical architecture. X-ray diffraction studies are employed to confirm the structures of newly synthesized compounds, providing information on their geometric and electronic configurations. Compounds within this class often exhibit structures confirmed by single crystal X-ray diffraction studies, showcasing the characteristic oxadiazole ring and its substituents (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of oxadiazole derivatives, including this compound, involves interactions with various reagents to form new bonds and structures. These compounds participate in reactions that enhance their biological activity or modify their chemical properties for specific applications. For instance, their reaction with sodium p-toluenesulfinate leads to the formation of sulfone derivatives, illustrating their versatile reactivity (Tyrkov, 2006).
科学的研究の応用
Synthesis and Antimicrobial Properties
Research on compounds containing the 1,2,4-oxadiazole moiety, similar to 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one, has demonstrated significant scientific interest due to their biological activities. For instance, a study focused on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed these compounds exhibited moderate to high antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anticancer Potential
Another study synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. Some of these compounds showed promising IC50 values, indicating strong anticancer activities compared to the reference drug, doxorubicin (Rehman et al., 2018).
Synthesis Techniques and Biological Evaluation
The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, involving converting various organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, highlights the complexity and versatility of synthesizing compounds with the 1,2,4-oxadiazole core. These compounds were evaluated for their inhibitory effect on butyrylcholinesterase (BChE) enzyme and molecular docking studies to determine ligand-BChE binding affinity, demonstrating their potential in therapeutic applications (Khalid et al., 2016).
特性
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-19-18(23-20-14)16-10-12-21(13-11-16)17(22)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARLFJTIYOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Phenylethyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2487858.png)
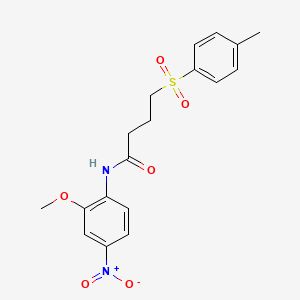
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)

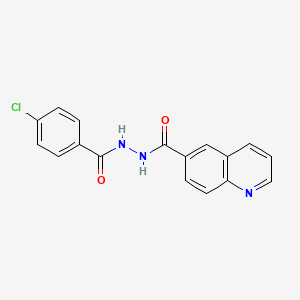
![N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2487867.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
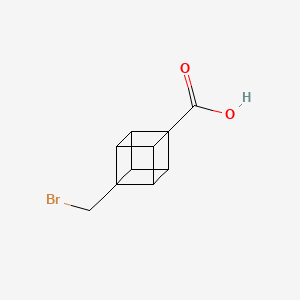
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487870.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2487874.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2487876.png)
